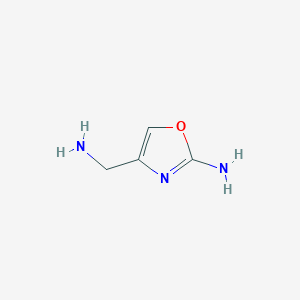![molecular formula C7H7N3O B11924413 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one CAS No. 28491-62-5](/img/structure/B11924413.png)
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The pyrazolopyridine scaffold is known for its biological activity, making it a valuable target for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can be achieved through various methods. One common approach involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This method typically yields the desired product in high yields (81-98%) with excellent enantioselectivity (85-99%) when catalyzed by chiral-at-metal rhodium (III) complexes .
Another method involves the Friedel-Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which also provides high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their high yields and efficiency.
化学反応の分析
Types of Reactions
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its biological activity.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
類似化合物との比較
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can be compared with other pyrazolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine: This compound also exhibits biological activity and is used as a fibroblast growth factor receptor inhibitor.
1H-pyrazolo[3,4-b]pyridine: Similar in structure, this compound is used in various medicinal chemistry applications.
特性
CAS番号 |
28491-62-5 |
|---|---|
分子式 |
C7H7N3O |
分子量 |
149.15 g/mol |
IUPAC名 |
4-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C7H7N3O/c1-4-2-3-8-6-5(4)7(11)10-9-6/h2-3H,1H3,(H2,8,9,10,11) |
InChIキー |
NIXXBKJNDYXYIW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=C1)NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)
![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)










